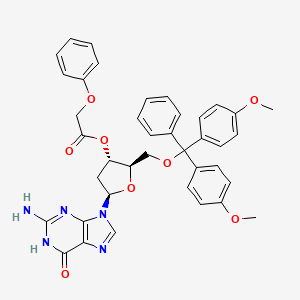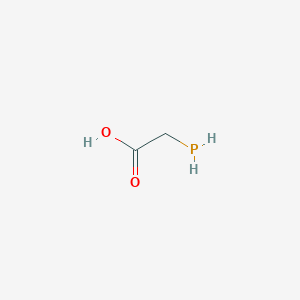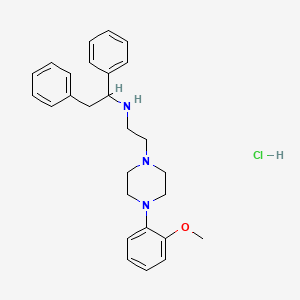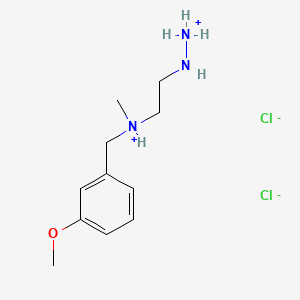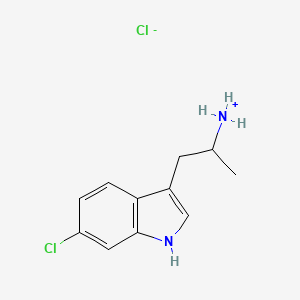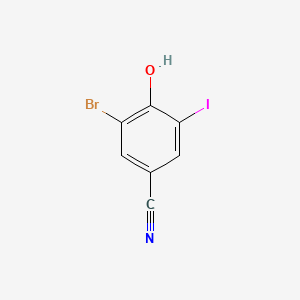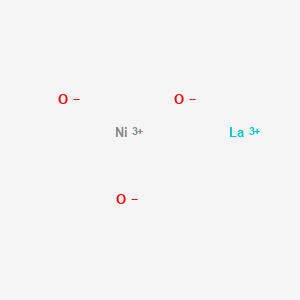
Lanthanum nickel oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum nickel oxide is a compound with the chemical formula LaNiO₃ It belongs to the family of perovskite oxides and is known for its unique electronic and catalytic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum nickel oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach is the sol-gel method, which involves the use of lanthanum nitrate and nickel nitrate as precursors. These precursors are dissolved in a solvent, typically water or ethanol, and then mixed with a chelating agent such as citric acid. The resulting solution is heated to form a gel, which is then dried and calcined at high temperatures (around 750°C) to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using the solid-state reaction method. This involves mixing lanthanum oxide and nickel oxide powders in stoichiometric ratios, followed by grinding and pressing the mixture into pellets. The pellets are then sintered at high temperatures (typically 1000-1200°C) in an oxygen-rich atmosphere to form the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its catalytic properties in oxidation reactions, such as the oxidation of carbon monoxide to carbon dioxide .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen, hydrogen, and carbon monoxide. The reactions are typically carried out at elevated temperatures, ranging from 300°C to 800°C, depending on the specific reaction and desired products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in the oxidation of carbon monoxide, the primary product is carbon dioxide. In reduction reactions, this compound can be reduced to form lanthanum oxide and nickel metal .
Wissenschaftliche Forschungsanwendungen
Lanthanum nickel oxide has a wide range of scientific research applications, including:
Energy Storage: This compound is used in the development of electrode materials for batteries and supercapacitors due to its high electrical conductivity and stability.
Electronic Devices: It is used in the fabrication of thin films for electronic devices, such as sensors and transistors, due to its unique electronic properties.
Environmental Applications: This compound is used in the degradation of pollutants, such as rhodamine B, through photocatalytic processes.
Wirkmechanismus
The mechanism of action of lanthanum nickel oxide in catalytic reactions involves the adsorption of reactant molecules onto its surface, followed by the transfer of electrons between the reactants and the catalyst. This process is facilitated by the unique electronic structure of this compound, which allows for efficient charge transfer and the formation of reactive intermediates . The presence of oxygen vacancies and the mixed valence states of nickel (Ni²⁺/Ni³⁺) play a crucial role in enhancing the catalytic activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Lanthanum nickel oxide can be compared with other similar compounds, such as lanthanum cobalt oxide (LaCoO₃) and lanthanum ferrite (LaFeO₃). While all these compounds belong to the perovskite family and exhibit catalytic properties, this compound is unique due to its higher electrical conductivity and stability under various reaction conditions . Additionally, this compound shows better performance in specific applications, such as the oxidation of carbon monoxide and the reduction of nitrogen oxides .
List of Similar Compounds
- Lanthanum cobalt oxide (LaCoO₃)
- Lanthanum ferrite (LaFeO₃)
- Lanthanum manganite (LaMnO₃)
- Lanthanum chromite (LaCrO₃)
This compound stands out among these compounds due to its unique combination of electronic and catalytic properties, making it a versatile material for various scientific and industrial applications.
Eigenschaften
Molekularformel |
LaNiO3 |
|---|---|
Molekulargewicht |
245.597 g/mol |
IUPAC-Name |
lanthanum(3+);nickel(3+);oxygen(2-) |
InChI |
InChI=1S/La.Ni.3O/q2*+3;3*-2 |
InChI-Schlüssel |
PRLPTRWWZFPYGM-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Ni+3].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[(2-hydroxyethyl)methylamino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13748220.png)


![4-[4-(4-aminophenyl)-2,5-bis(ethylsulfanylmethyl)phenyl]aniline](/img/structure/B13748229.png)
